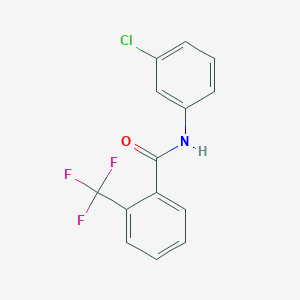
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide, also known as AG490, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways of cytokines and growth factors.
作用机制
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide exerts its pharmacological effects by inhibiting the activity of JAK2, a protein that plays a crucial role in the signaling pathways of cytokines and growth factors. JAK2 is a tyrosine kinase that is activated by cytokine receptors, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then translocates to the nucleus, where it regulates the expression of various genes involved in cell growth, survival, and differentiation. By inhibiting JAK2, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide blocks the activation of STAT3, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In addition, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the invasion and metastasis of cancer cells by blocking the expression of matrix metalloproteinases. In inflammation, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects by inhibiting the activation of microglia and the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK2, making it a valuable tool for studying the JAK2/STAT3 signaling pathway. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide is also relatively stable and can be easily synthesized in large quantities. However, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. In addition, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have off-target effects on other proteins, such as JAK3 and c-Src, which may complicate the interpretation of results.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide. One area of research is the development of more potent and selective JAK2 inhibitors. Another area of research is the identification of biomarkers that can predict the response to N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide treatment. In addition, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have synergistic effects with other anticancer agents, such as cisplatin and doxorubicin, suggesting that combination therapy may be a promising approach for cancer treatment. Finally, the potential use of N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide in the treatment of other diseases, such as diabetes and obesity, warrants further investigation.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide is a potent inhibitor of JAK2, a protein that plays a crucial role in the signaling pathways of cytokines and growth factors. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Although N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has some limitations for use in lab experiments, it remains a valuable tool for studying the JAK2/STAT3 signaling pathway. There are several future directions for research on N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide, which may lead to the development of new therapies for cancer and other diseases.
合成方法
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide can be synthesized using a multistep process. The first step involves the reaction of 3-chloroaniline with trifluoromethylbenzoyl chloride in the presence of a base to yield 3-chloro-N-(trifluoromethyl)benzamide. The second step involves the reaction of the intermediate product with 4-bromo-2-hydroxybenzaldehyde in the presence of a base to yield N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide.
科学研究应用
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway. In addition, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
属性
产品名称 |
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C14H9ClF3NO |
分子量 |
299.67 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9ClF3NO/c15-9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(16,17)18/h1-8H,(H,19,20) |
InChI 键 |
VYKDAPKJERPIOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)

